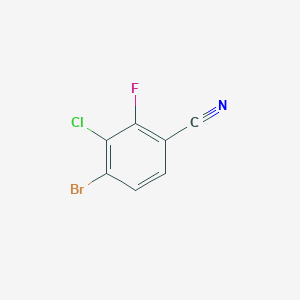

4-Bromo-3-chloro-2-fluorobenzonitrile

Descripción general

Descripción

4-Bromo-3-chloro-2-fluorobenzonitrile is a derivative of benzonitrile with bromide, chloride, and fluoride functional groups . It is used as an intermediate in the production of OLEDs, pharmaceuticals, electronics, and chemical products .

Synthesis Analysis

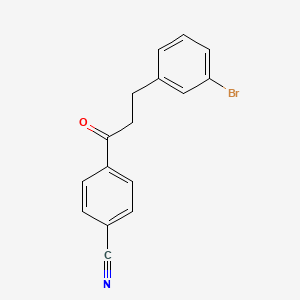

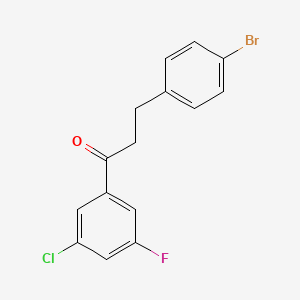

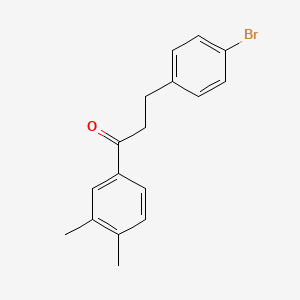

The synthesis of 4-Bromo-3-chloro-2-fluorobenzonitrile involves several steps. One method involves a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis(trimethylsilyl)amide . Another method involves the electrophilic substitution of bromine on the benzene ring, followed by the substitution of the fluorine atom with a bromine atom .Molecular Structure Analysis

The empirical formula of 4-Bromo-3-chloro-2-fluorobenzonitrile is C7H2BrClFN . The SMILES string representation is Fc1cc(Br)ccc1C#N .Chemical Reactions Analysis

4-Bromo-3-chloro-2-fluorobenzonitrile can undergo palladium-catalysed cross-coupling reactions . In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-2-fluorobenzonitrile is a white or off-white crystalline solid . It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water . The compound has a density of 1.67 g/cm3 and a boiling point of 231 °C .Aplicaciones Científicas De Investigación

Halogen Exchange in Fluorobenzonitriles

Research by Suzuki and Kimura (1991, 1992) explored the synthesis of various fluorobenzonitriles, including 3,4-difluorobenzonitrile, through halogen exchange reactions. In these reactions, 4-chloro-3-fluorobenzonitrile was identified as a key intermediate. This study highlights the relevance of 4-bromo-3-chloro-2-fluorobenzonitrile in halogen exchange reactions to produce different fluorobenzonitrile derivatives, which are valuable in various chemical syntheses (Suzuki & Kimura, 1991) (Suzuki & Kimura, 1992).

Halodeboronation of Aryl Boronic Acids

Szumigala et al. (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile via bromodeboronation. This process demonstrates the utility of halobenzonitrile derivatives, like 4-bromo-3-chloro-2-fluorobenzonitrile, in the halodeboronation of aryl boronic acids, leading to the formation of various halobenzonitriles (Szumigala et al., 2004).

X-Ray Crystallography in Chemical Education

Aldeborgh et al. (2014) involved undergraduate students in the analysis of small molecule X-ray crystal structures, including 3-chloro-2-fluorobenzonitrile. This study provides insights into the educational applications of halobenzonitriles in teaching laboratory settings, enhancing the understanding of molecular structures and intermolecular interactions (Aldeborgh et al., 2014).

PET Radioligand Synthesis

Gopinathan, Jin, and Rehder (2009) described an improved synthesis of a precursor for PET radioligand, using a process involving 4-bromo-3-chloro-2-fluorobenzonitrile. This research underscores the compound's role in the development of radioligands for Positron Emission Tomography (PET), a crucial imaging technique in medical diagnostics (Gopinathan et al., 2009).

Selective Substitution Reactions

Taldone et al. (2012) conducted a study on the selective substitution of fluorine in fluorobenzonitriles, which is pertinent to compounds like 4-bromo-3-chloro-2-fluorobenzonitrile. This research provides valuable insights into selective chemical reactions that are fundamental in organic synthesis (Taldone et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

Propiedades

IUPAC Name |

4-bromo-3-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFMVBRXNPGOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679212 | |

| Record name | 4-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-2-fluorobenzonitrile | |

CAS RN |

1160574-68-4 | |

| Record name | 4-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

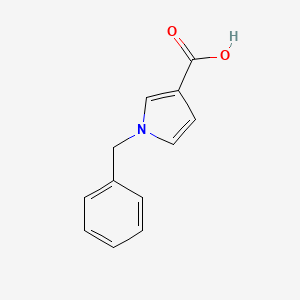

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)